Ethyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate

Description

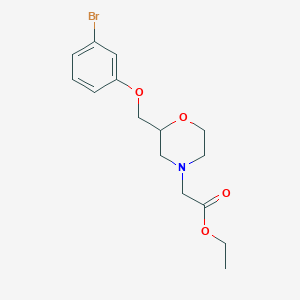

Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is a morpholine-derived ester featuring a 3-bromophenoxymethyl substituent. Its structure comprises a morpholino ring connected to an ethyl acetate group and a (3-bromophenoxy)methyl moiety.

Properties

Molecular Formula |

C15H20BrNO4 |

|---|---|

Molecular Weight |

358.23 g/mol |

IUPAC Name |

ethyl 2-[2-[(3-bromophenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C15H20BrNO4/c1-2-19-15(18)10-17-6-7-20-14(9-17)11-21-13-5-3-4-12(16)8-13/h3-5,8,14H,2,6-7,9-11H2,1H3 |

InChI Key |

HAJCXAYCCBTEQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCOC(C1)COC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate typically involves the reaction of 3-bromophenol with ethyl bromoacetate in the presence of a base, followed by the addition of morpholine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted phenoxy compounds, alcohols, and amines .

Scientific Research Applications

Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate involves its interaction with molecular targets through various pathways. For example, in electrochemical reduction reactions, the compound undergoes reduction at carbon cathodes in the presence of oxygen, leading to the formation of bicyclic compounds . The presence of oxygen plays a significant role in the reaction mechanism, influencing the product distribution and yield .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6)

- Key Difference: Replacement of the 3-bromo substituent with a 4-methoxy group on the phenoxy ring.

- Solubility: The methoxy group may improve aqueous solubility due to its polarity, whereas the bromo substituent could increase lipophilicity .

- Synthesis: Likely involves coupling 4-methoxyphenoxymethyl chloride with a morpholino-acetate precursor in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .

Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate (CAS 3446-72-8)

- Key Difference: Replacement of the morpholino-phenoxymethyl group with a chloro-methylindole system.

- Molecular Weight: Higher molecular weight (C₁₃H₁₄ClNO₂ vs. C₁₅H₂₀BrNO₄ for the target compound) due to the indole scaffold .

Physicochemical Properties

*Estimated molecular formula based on structural analogy.

Observations :

- Morpholino-pyridinyl derivatives (e.g., Compound 4 in ) exhibit high melting points (>345°C), attributed to strong intermolecular forces (e.g., hydrogen bonding) from the pyridine and morpholino groups .

- Bromine’s electron-withdrawing nature in the target compound may reduce melting points compared to methoxy analogs due to decreased crystallinity .

Divergent Approaches :

- Target Compound: Likely requires bromophenoxymethyl chloride as a key intermediate, reacted with a morpholino-ethyl acetate precursor.

- 4-Methoxy Analog: Substitution with 4-methoxyphenoxymethyl chloride under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.